3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
3-Butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a xanthine derivative with alkyl substitutions at positions 3 (butyl) and 7 (pentyl). Its core structure resembles theophylline (3,7-dimethylxanthine) but features longer aliphatic chains, which are expected to enhance lipophilicity and alter pharmacokinetic properties such as absorption, metabolism, and half-life .
Properties
IUPAC Name |
3-butyl-7-pentylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-3-5-7-8-17-10-15-12-11(17)13(19)16-14(20)18(12)9-6-4-2/h10H,3-9H2,1-2H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNXWJAUNGLEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=NC2=C1C(=O)NC(=O)N2CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the reaction of appropriate alkyl halides with purine derivatives under controlled conditions. For instance, the reaction of 7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione with butyl bromide in the presence of a base such as sodium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act on adenosine receptors or other purine-related pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among purine-2,6-dione derivatives include:
- Substituent positions : Modifications at positions 3, 7, and 8 dominate pharmacological activity.
- Chain length and branching : Alkyl substituents influence lipophilicity (logP) and solubility.
- Electronic effects : Electron-withdrawing groups (e.g., nitro) or polar moieties (e.g., hydroxyethyl) alter reactivity and binding.
Table 1: Structural and Functional Comparison of Selected Analogs
Impact of Substituent Chain Length
- In contrast, 7-propyl derivatives () have lower molecular weight (298.77 vs. 308.37 for the target), which may improve renal clearance .
Biological Activity
3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS Number: 730949-71-0) is a purine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which influences its interaction with biological systems. In this article, we will explore the biological activity of this compound, focusing on its pharmacological properties, toxicity studies, and potential therapeutic applications.
- Molecular Formula : C14H22N4O2
- Molecular Weight : 278.35 g/mol
- Synthesis : The synthesis typically involves the reaction of alkyl halides with purine derivatives under controlled conditions to yield the desired compound.
Pharmacological Properties
Research indicates that purine derivatives like this compound exhibit a range of biological activities:
- Antiviral Activity : Some studies suggest that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis.
- Anticancer Potential : Preliminary assessments indicate that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells .
- Phosphodiesterase Inhibition : The compound may act as a phosphodiesterase inhibitor, which is significant in the treatment of various diseases including neurodegenerative disorders .
Toxicity Studies
Acute toxicity studies have been conducted to evaluate the safety profile of this compound. The findings are summarized in the table below:
| Compound | LD50 (mg/kg) | Toxicity Class |
|---|---|---|
| 1 | 953 | Low Toxicity |
| 2 | 536 | Low Toxicity |
| 3 | 752 | Low Toxicity |
| ... | ... | ... |
| 20 | 1403 | Low Toxicity |
The LD50 values for various derivatives indicate that they fall within class IV toxicity (low toxicity), suggesting a favorable safety profile for further development .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of purine derivatives including this compound. It was found that these compounds can induce apoptosis in specific cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy .
Case Study: Antiviral Properties
Another investigation focused on the antiviral properties of purine derivatives. The results indicated that compounds similar to this compound demonstrated significant inhibition of viral replication in vitro. This positions them as promising candidates for antiviral drug development .
The biological activity of this compound is primarily attributed to its interaction with adenosine receptors and other purinergic pathways. These interactions can modulate various cellular processes including inflammation and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
